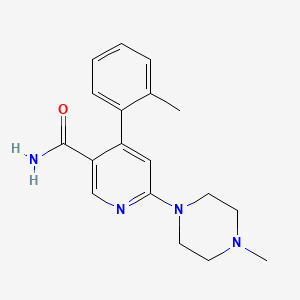

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-13-5-3-4-6-14(13)15-11-17(20-12-16(15)18(19)23)22-9-7-21(2)8-10-22/h3-6,11-12H,7-10H2,1-2H3,(H2,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTDFKWGXOVHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467400 | |

| Record name | 4-(2-Methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342417-01-0 | |

| Record name | 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342417-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors.[1] This document delves into the strategic considerations behind the chosen synthetic route, detailing the underlying reaction mechanisms, and providing step-by-step experimental protocols. The synthesis is strategically designed in two key stages: a palladium-catalyzed Suzuki-Miyaura coupling to construct the core 4-aryl nicotinamide scaffold, followed by a Buchwald-Hartwig amination to introduce the 4-methylpiperazine moiety. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Overview

This compound is a substituted nicotinamide derivative with significant potential in medicinal chemistry. Its structural complexity, featuring a biaryl linkage and a piperazine substituent, necessitates a convergent and highly selective synthetic strategy. The pathway detailed herein is designed for efficiency and scalability, leveraging modern cross-coupling methodologies to achieve the target molecule in high yield and purity.

The retrosynthetic analysis reveals two primary disconnections, suggesting a logical and field-proven synthetic approach:

Caption: Retrosynthetic analysis of the target molecule.

This approach allows for the late-stage introduction of the piperazine moiety, a common strategy in medicinal chemistry to facilitate the synthesis of analog libraries for structure-activity relationship (SAR) studies.

Synthesis Pathway and Key Transformations

The forward synthesis is a two-step process commencing from a readily available starting material, 4,6-dichloronicotinamide.

Caption: Overall synthetic workflow.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Chloro-4-(o-tolyl)nicotinamide

The initial key transformation is the regioselective formation of the C-C bond between the 4-position of the pyridine ring and the o-tolyl group. The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance and excellent yields.[2]

Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The regioselectivity for the 4-position over the 6-position is influenced by electronic and steric factors.

Experimental Protocol:

| Reagent | Molar Equiv. | Amount | Notes |

| 4,6-Dichloronicotinamide | 1.0 | (as per scale) | Starting material. |

| o-tolylboronic acid | 1.2 | (as per scale) | Arylating agent. |

| Pd(PPh₃)₄ | 0.05 | (as per scale) | Palladium catalyst.[3] |

| K₂CO₃ | 2.0 | (as per scale) | Base. |

| Dioxane/Water (4:1) | - | (as per scale) | Solvent system. |

Procedure:

-

To a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), add 4,6-dichloronicotinamide, o-tolylboronic acid, and potassium carbonate.

-

Add the dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloro-4-(o-tolyl)nicotinamide.

Step 2: Buchwald-Hartwig Amination for the Synthesis of this compound

The final step involves the formation of the C-N bond between the 6-position of the nicotinamide intermediate and 1-methylpiperazine. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose, known for its broad substrate scope and high efficiency in forming C-N bonds.[4]

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of this reaction.

Experimental Protocol:

| Reagent | Molar Equiv. | Amount | Notes |

| 6-Chloro-4-(o-tolyl)nicotinamide | 1.0 | (as per scale) | Intermediate from Step 1. |

| 1-Methylpiperazine | 1.5 | (as per scale) | Amine nucleophile. |

| Pd₂(dba)₃ | 0.02 | (as per scale) | Palladium precursor. |

| Xantphos | 0.04 | (as per scale) | Ligand. |

| Cs₂CO₃ | 2.0 | (as per scale) | Base. |

| Toluene | - | (as per scale) | Solvent. |

Procedure:

-

In a glovebox or under an inert atmosphere, combine 6-chloro-4-(o-tolyl)nicotinamide, cesium carbonate, Pd₂(dba)₃, and Xantphos in a reaction vessel.

-

Add dry toluene, followed by 1-methylpiperazine.

-

Seal the vessel and heat the reaction mixture to 100-110 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as the final product.

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

Palladium catalysts and reagents should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Solvents are flammable and should be handled with care, away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a strategic combination of Suzuki-Miyaura coupling and Buchwald-Hartwig amination, this approach offers high yields and is amenable to scale-up. The in-depth explanation of the rationale behind the chosen methodologies and the detailed experimental protocols are intended to empower researchers in their synthetic endeavors.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

RSC Publishing. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

-

ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

-

PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide is a significant heterocyclic compound often utilized as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological applications.[1] The molecule's intricate structure, featuring a substituted nicotinamide core, a tolyl group, and a methylpiperazine moiety, gives rise to a unique set of physicochemical properties. These properties are not merely academic; they are critical determinants of the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is therefore paramount for its effective application in drug discovery and development, guiding formulation strategies, and predicting its pharmacokinetic and pharmacodynamic behavior.[2][3][4]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, this guide details the authoritative, field-proven methodologies for their determination, empowering researchers to conduct a thorough characterization of this important molecule.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and structure.

| Identifier | Value | Source |

| IUPAC Name | 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | [5] |

| CAS Number | 342417-01-0 | [6] |

| Molecular Formula | C₁₈H₂₂N₄O | [1][5][6][7][8] |

| Molecular Weight | 310.39 g/mol | [6] |

| Canonical SMILES | CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCN(CC3)C | [5] |

| InChI Key | UQTDFKWGXOVHFZ-UHFFFAOYSA-N | [5][7] |

Structural Elucidation:

The chemical structure of this compound is presented below. The numbering of the atoms in the nicotinamide and piperazine rings is crucial for the interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR).

Caption: Chemical structure of this compound.

Physicochemical Properties

A molecule's interaction with its environment is governed by a suite of physicochemical properties. The following table summarizes the available data for this compound.

| Property | Value | Method | Source |

| Melting Point | 164-165 °C | Experimental | [9] |

| Boiling Point | 498.1 °C at 760 mmHg | Calculated | [1][9] |

| logP (Octanol-Water Partition Coefficient) | 1.90772 | Calculated (ALOGP) | [6] |

| Hydrogen Bond Donors | 1 | Calculated | [6] |

| Hydrogen Bond Acceptors | 4 | Calculated | [6] |

| Rotatable Bonds | 3 | Calculated | [6] |

| Topological Polar Surface Area (TPSA) | 62.46 Ų | Calculated | [6] |

Experimental Protocols for Key Physicochemical Parameters

Solubility Determination

Solubility is a critical parameter that influences a drug's dissolution rate and subsequent bioavailability. The "gold standard" for determining equilibrium solubility is the shake-flask method.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Causality and Considerations:

-

Choice of Solvent: The selection of solvents should be guided by the intended application. For biopharmaceutical relevance, solubility in aqueous buffers at various pH values (e.g., simulated gastric and intestinal fluids) is crucial.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature is critical for data reproducibility.

-

Equilibrium Confirmation: It is essential to demonstrate that the measured concentration represents the true equilibrium solubility. This is achieved by analyzing samples at multiple time points until the concentration plateaus.

Lipophilicity (logP/logD) Determination

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD) at a specific pH, is a key indicator of a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its determination.

Protocol: Shake-Flask Method for logP/logD Determination

Caption: Workflow for the shake-flask logP/logD determination method.

Causality and Considerations:

-

pH for logD: For ionizable compounds like this compound, determining the distribution coefficient (logD) at physiological pH (e.g., 7.4) is more relevant than the partition coefficient (logP) of the neutral species alone.

-

Phase Purity: Complete separation of the two phases is critical to avoid erroneous concentration measurements. Centrifugation is highly recommended.

-

Concentration Range: The experiment should be conducted in a concentration range where the compound does not self-associate in either phase.

Acidity Constant (pKa) Determination

The pKa value(s) of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration and UV-Vis spectrophotometry are two widely accepted methods for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Causality and Considerations:

-

Solubility: This method requires the compound to be sufficiently soluble in the titration medium. For poorly soluble compounds, the use of co-solvents may be necessary, but this can affect the pKa value.

-

Purity: The sample should be of high purity to ensure that the titration curve reflects the ionization of the target compound.

Protocol: UV-Vis Spectrophotometry for pKa Determination

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Causality and Considerations:

-

Chromophore Requirement: This method is only applicable if the compound possesses a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization. Given the aromatic rings in this compound, this is a viable method. Nicotinamide itself has absorption maxima around 210 nm and 260 nm.[10]

-

Sensitivity: UV-Vis spectrophotometry is generally more sensitive than potentiometric titration and can be used for less soluble compounds.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show characteristic absorbance bands arising from the π-π* electronic transitions within the substituted pyridine and tolyl aromatic systems. While a specific spectrum for this compound is not publicly available, the parent molecule, nicotinamide, exhibits absorption maxima at approximately 210 nm and 260 nm in an acidic mobile phase.[10] The substitution on the nicotinamide ring will likely cause a bathochromic (red) shift in these absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. Although specific spectral data for this compound is not available in public databases, a skilled chemist can predict the expected chemical shifts and coupling patterns based on the structure. For reference, ¹H and ¹³C NMR spectra for the parent nicotinamide are available in public databases.[11][12]

Crystallography

The determination of the single-crystal X-ray structure would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding polymorphism and for computational modeling studies. Currently, no public crystal structure data for this compound is available.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. This guide has consolidated the available physicochemical data and, more importantly, provided a framework of authoritative experimental protocols for the determination of its key properties. By applying these robust methodologies, researchers can generate the necessary data to fully characterize this compound, thereby enabling its rational development as a precursor to novel therapeutics. The interplay of its structural features and resulting physicochemical properties underscores the importance of a comprehensive understanding for successful drug discovery and development endeavors.

References

-

A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PubMed Central. Retrieved from [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (n.d.). Retrieved from [Link]

-

Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. (2015). PubMed. Retrieved from [Link]

-

CHAPTER 8: The Properties of Kinase Inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH.

-

6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. (n.d.). gsrs. Retrieved from [Link]

-

Nicotinamide. (n.d.). BMRB. Retrieved from [Link]

-

This compound, CAS No. 342417-01-0. (n.d.). iChemical. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

UV-Vis Spectrum of Nicotinamide. (n.d.). SIELC Technologies. Retrieved from [Link]

- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2023). MDPI.

-

Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. (2022). PubMed Central. Retrieved from [Link]

-

UV-vis. spectra of charge-transfer complexes of a nicotinamide with... (n.d.). ResearchGate. Retrieved from [Link]

-

4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate. (2011). PubMed Central. Retrieved from [Link]

-

Piperazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH. (1986). Oriental Journal of Chemistry. Retrieved from [Link]

-

UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. Retrieved from [Link]

-

5-(6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Ylthieno[3,2-D]pyrimidin-2-Yl)pyridin-2-Amine. (n.d.). PubChem. Retrieved from [Link]

-

Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. (2017). PubMed. Retrieved from [Link]

-

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. chemscene.com [chemscene.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound, CAS No. 342417-01-0 - iChemical [ichemical.com]

- 9. Page loading... [guidechem.com]

- 10. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]

- 11. Nicotinamide(98-92-0) 1H NMR [m.chemicalbook.com]

- 12. Nicotinamide(98-92-0) 13C NMR [m.chemicalbook.com]

The Strategic Intermediate: A Technical Guide to 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide (CAS 342417-01-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the compound registered under CAS number 342417-01-0, chemically identified as 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. While not an active pharmaceutical ingredient (API) itself, this molecule is a critical advanced intermediate in the synthesis of Netupitant, a potent and selective Neurokinin-1 (NK1) receptor antagonist. Understanding the properties, synthesis, and analytical characterization of this intermediate is paramount for process chemists and drug developers involved in the production of antiemetic therapies. This document details its chemical and physical properties, outlines its pivotal role in the synthetic pathway to Netupitant, describes the relevant NK1 receptor signaling pathway, and provides validated analytical and synthetic protocols.

Introduction: The Significance of a Precursor

In pharmaceutical manufacturing, the efficiency, purity, and scalability of a synthetic route are critical determinants of a drug's viability. The journey from simple starting materials to a complex API often involves numerous intermediate compounds. CAS 342417-01-0, this compound, represents such a crucial milestone. Its primary significance lies in its position as the immediate precursor to a key amine intermediate generated via a Hofmann rearrangement, which is subsequently elaborated to form Netupitant[1]. Netupitant, in combination with Palonosetron, is a frontline therapy for the prevention of chemotherapy-induced nausea and vomiting (CINV), a debilitating side effect of cancer treatment[2]. Therefore, robust control over the synthesis and quality of this nicotinamide derivative is essential for the successful production of the final therapeutic agent.

Physicochemical Properties and Structural Information

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for process development, ensuring proper handling, reaction control, and purification.

Table 1: Physicochemical and Computational Data for CAS 342417-01-0

| Property | Value | Source |

| IUPAC Name | 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | [3] |

| Synonyms | This compound, Netupitant Intermediate-1 | [4][5] |

| Molecular Formula | C₁₈H₂₂N₄O | [6] |

| Molecular Weight | 310.39 g/mol | [6] |

| Melting Point | 164-165 °C | |

| Boiling Point (Predicted) | 498.1 ± 45.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.165 g/cm³ | [5] |

| Canonical SMILES | CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCN(CC3)C | [4] |

| InChI Key | UQTDFKWGXOVHFZ-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area | 62.5 Ų | |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bonds | 3 | [6] |

| Storage Conditions | Sealed in dry, 2-8 °C |

Biological Context: The Neurokinin-1 (NK1) Receptor Pathway

The ultimate therapeutic relevance of CAS 342417-01-0 is defined by the mechanism of its final product, Netupitant. Netupitant is a selective antagonist of the Neurokinin-1 (NK1) receptor[7]. The NK1 receptor's natural ligand is Substance P (SP), a neuropeptide deeply involved in the transmission of pain signals, inflammation, and, critically, the emetic (vomiting) reflex[8][9].

When activated by SP, the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily occurs through coupling with Gαq proteins, which activate Phospholipase C (PLC)[10]. PLC activation leads to the generation of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and the activation of Protein Kinase C (PKC)[10][11]. These events ultimately lead to neuronal excitation in the brain's vomiting centers, such as the area postrema and the nucleus tractus solitarius[7][12]. Netupitant functions by competitively binding to the NK1 receptor, thereby blocking Substance P from initiating this emetic cascade[7][9].

Caption: NK1 Receptor signaling pathway and the inhibitory action of Netupitant.

Synthesis and Role in the Netupitant Pathway

The compound CAS 342417-01-0 is synthesized and then consumed in a multi-step route towards Netupitant. Its formation and subsequent conversion are key transformations that require careful control of reaction conditions to ensure high yield and purity.

Synthesis of this compound

The title compound is prepared from 6-chloro-4-o-tolylnicotinamide. The reaction is a nucleophilic aromatic substitution where the piperazine nitrogen displaces the chlorine atom on the pyridine ring.

-

Protocol: Synthesis of CAS 342417-01-0

-

Dissolve 1.0 g (4.05 mmol) of 6-chloro-4-o-tolylnicotinamide in 9.0 mL of N-methylpiperazine.

-

Heat the reaction mixture to 100 °C.

-

Maintain the reaction at 100 °C for 2 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, remove the excess N-methylpiperazine by high vacuum distillation.

-

Purify the resulting residue by silica gel column chromatography, eluting with dichloromethane.

-

The product is typically obtained as a pale yellow crystalline foam with an expected yield of approximately 95%.

-

Conversion to the Key Amine Intermediate via Hofmann Rearrangement

The nicotinamide functional group of CAS 342417-01-0 is the site of a critical Hofmann rearrangement. This reaction converts the primary amide into a carbamate intermediate, which can then be hydrolyzed and methylated to yield the required secondary amine for the final coupling step in the Netupitant synthesis.

-

Protocol: Hofmann Rearrangement of CAS 342417-01-0

-

Prepare a solution of sodium methoxide by adding 2.15 mL (11.6 mmol) of sodium methoxide in methanol to a suspension of 0.85 g (4.6 mmol) of N-bromosuccinimide in 5.0 mL of dichloromethane, cooled to -5 °C.

-

Stir the resulting reaction mixture for 16 hours at -5 °C.

-

While maintaining the temperature at -5 °C, add a solution of 1.0 g (3.1 mmol) of 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide (CAS 342417-01-0) in 5.0 mL of methanol dropwise over 20 minutes.

-

Stir the reaction for an additional 5 hours at -5 °C.

-

Quench the reaction by adding 7.1 mL (7.1 mmol) of 1N aqueous HCl and 20 mL of dichloromethane.

-

Separate the organic and aqueous phases. The aqueous phase is extracted further with dichloromethane, basified to pH 8 with 1N NaOH, and re-extracted.

-

Combine the final organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to yield methyl [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamate[1].

-

Caption: Synthetic pathway from precursor to Netupitant via CAS 342417-01-0.

Analytical Characterization

Robust analytical methods are required to ensure the identity, purity, and quality of the intermediate at each stage of production. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Netupitant and its intermediates.

High-Performance Liquid Chromatography (HPLC)

While specific methods for CAS 342417-01-0 are proprietary, validated methods for the final API, Netupitant, provide a strong basis for developing an appropriate method for the intermediate. A reversed-phase (RP-HPLC) method is suitable.

-

Exemplary Protocol: RP-HPLC Method Development

-

Column: Inertsil C18 (250mm x 4.6mm, 5µm particle size)[11].

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., Phosphate buffer, pH 4.8) and an organic modifier (e.g., Methanol or Acetonitrile)[11]. A ratio of Methanol:Phosphate Buffer (55:45 v/v) has been shown to be effective for related compounds.

-

Flow Rate: 1.0 mL/min[11].

-

Detection Wavelength: UV detection at approximately 282 nm, where the chromophores of the molecule exhibit significant absorbance[11].

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Methanol and the aqueous buffer component).

-

Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

-

Table 2: Typical HPLC System Suitability Parameters

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of secondary interactions. |

| Theoretical Plates | > 2000 | Measures column efficiency, ensuring adequate separation power. |

| %RSD of Replicate Injections | ≤ 2.0% | Demonstrates the precision and reproducibility of the analytical system. |

Conclusion

The nicotinamide derivative CAS 342417-01-0 is a non-pharmacologically active compound whose scientific and commercial value is derived entirely from its strategic position as a late-stage intermediate in the synthesis of the NK1 receptor antagonist, Netupitant. A comprehensive understanding of its synthesis from chlorinated precursors, its conversion via the Hofmann rearrangement, and its analytical characterization are essential for any drug development program focused on this important antiemetic agent. The protocols and data presented in this guide serve as a technical resource for process chemists and researchers, enabling efficient, controlled, and scalable production of this critical molecule.

References

- Netupitant - Wikipedia. (n.d.).

- Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis. (n.d.).

- The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (2022). MDPI.

- Antiemetic Neurokinin-1 Receptor Blockers. (2024).

- The downstream signaling pathways of the NK-1 receptor are shown... (n.d.).

- Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflamm

- Development and validation of a rp - hplc method for the simultaneous determination of netupitant. (n.d.). Pharmaceutical Sciences.

- A novel validated RP-HPLC-DAD method for the simultaneous estimation of Netupitant and Palonosetron in bulk and pharmaceutical dosage form with forced degradation studies. (2015).

- Development and validation of a rp - hplc method for the simultaneous determination of netupitant. (n.d.). Pharmaceutical Sciences.

- Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023).

- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. (n.d.). Apollo Scientific.

- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. (n.d.). ChemScene.

- 3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- CAS NO.342417-01-0. (n.d.). LookChem.

- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide | C18H22N4O | CID 11483728. (n.d.). PubChem.

- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. (n.d.). ChemScene.

- 3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- CAS NO.342417-01-0. (n.d.). LookChem.

- 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide. (n.d.). PubChem.

- AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Netupitant / palonosetron (as hydrochloride). (2016).

- NETUPITANT. (n.d.). Gsrs.

- 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. (n.d.). PharmaCompass.com.

- 3-pyridinecarboxamide,4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- cas 342417-01-0. (n.d.). Home Sunshine Pharma.

Sources

- 1. Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis - chemicalbook [chemicalbook.com]

- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 3. This compound | 342417-01-0 [sigmaaldrich.com]

- 4. This compound, CAS No. 342417-01-0 - iChemical [ichemical.com]

- 5. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. ymerdigital.com [ymerdigital.com]

- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iajps.com [iajps.com]

- 10. researchgate.net [researchgate.net]

- 11. iajps.com [iajps.com]

- 12. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, a key chemical intermediate in the development of novel kinase inhibitors. The document details its chemical properties, synthesis, and, most importantly, its role as a scaffold for generating potent and selective inhibitors of protein kinases, a critical class of targets in oncology and other therapeutic areas. This guide will explore the rationale behind its design, potential mechanisms of action of its derivatives, and the experimental protocols necessary for its synthesis and evaluation.

Introduction: The Significance of the Nicotinamide Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

The nicotinamide scaffold, a derivative of vitamin B3, has emerged as a privileged structure in the design of kinase inhibitors. Its inherent ability to form hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to the ATP-binding pocket of many kinases. The strategic modification of the nicotinamide core has led to the discovery of numerous clinically successful drugs.

This compound (Figure 1) is a highly functionalized nicotinamide derivative that serves as a crucial building block for a new generation of kinase inhibitors. Its unique structural features, including the o-tolyl group and the 4-methylpiperazine moiety, provide a foundation for developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. This guide will delve into the technical details of this important molecule.

Figure 1: Chemical Structure of this compound

The Pivotal Role of Nicotinamide Derivatives in Cellular Homeostasis and Therapeutic Intervention: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the biological activities of nicotinamide derivatives, molecules of profound significance in cellular metabolism, signaling, and the development of novel therapeutics. We will delve into the intricate world of nicotinamide adenine dinucleotide (NAD+), a central coenzyme whose availability is intricately linked to cellular health, aging, and disease. This guide will dissect the key enzymatic players that govern NAD+ metabolism—NAMPT, PARPs, Sirtuins, and CD38—and illuminate how nicotinamide derivatives, acting as either enzyme inhibitors or NAD+ precursors, can modulate their activity. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed examination of the mechanisms of action, experimental validation protocols, and the therapeutic potential of this versatile class of compounds.

The Central Axis: Nicotinamide Adenine Dinucleotide (NAD+)

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular function, acting as a critical coenzyme in a vast array of biological processes.[1][2][3] Its significance extends far beyond its classical role in redox reactions, where it facilitates the transfer of electrons in metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[2][3] NAD+ is also an essential substrate for several families of enzymes that play pivotal roles in DNA repair, chromatin remodeling, and cellular signaling.[1][4]

The balance between the oxidized (NAD+) and reduced (NADH) forms of this coenzyme, known as the NAD+/NADH ratio, is a critical indicator of the cell's redox state and metabolic health.[2] A high NAD+/NADH ratio is typically associated with a healthy metabolic state, favoring catabolic reactions that generate ATP. Conversely, a decline in NAD+ levels is a hallmark of aging and is implicated in a wide range of age-associated diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][4] This age-related decline has spurred significant interest in strategies to maintain or replenish cellular NAD+ pools as a therapeutic approach to promote healthspan and longevity.[4]

The cellular functions of NAD+ are broadly categorized into two main areas:

-

Redox Reactions: As a hydride acceptor, NAD+ is reduced to NADH, carrying electrons generated during metabolic processes to the electron transport chain for ATP production.[2]

-

Non-Redox NAD+-Dependent Enzyme Activity: NAD+ serves as a substrate for enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which cleave the NAD+ molecule to mediate their functions.[1]

The intricate regulation of NAD+ homeostasis is therefore a critical determinant of cellular fate and function, making the enzymes that control its synthesis and consumption prime targets for therapeutic intervention.

Key Regulators of NAD+ Metabolism and Therapeutic Targets

The cellular concentration of NAD+ is dynamically regulated by a network of enzymes responsible for its biosynthesis and degradation. Understanding the function of these enzymes is paramount to appreciating the mechanisms through which nicotinamide derivatives exert their biological effects.

Nicotinamide Phosphoribosyltransferase (NAMPT): The Rate-Limiting Gatekeeper

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[5][6] This pathway is the primary route for NAD+ production in mammalian cells. NAMPT's critical role in maintaining the cellular NAD+ pool makes it a compelling target for therapeutic intervention, particularly in oncology.[5][7]

Many cancer cells exhibit elevated NAMPT expression and a heightened reliance on the NAD+ salvage pathway to meet their high metabolic and energetic demands for proliferation and survival.[5][7] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+, triggering a cascade of events including:

-

Metabolic Crisis: The reduction in NAD+ availability impairs glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, a critical NAD+-dependent reaction.[5][8] This leads to a sharp decrease in ATP production and metabolic stress.[8]

-

Induction of Apoptosis: Protracted NAD+ depletion ultimately leads to programmed cell death in cancer cells.[7]

Mechanism of Action for NAMPT Inhibitors:

NAMPT inhibitors, such as FK866, are competitive inhibitors that bind to the nicotinamide-binding pocket of the enzyme, blocking its catalytic activity.[5] This targeted inhibition makes them highly specific agents for disrupting NAD+ homeostasis in cancer cells.

Caption: NAMPT inhibition blocks the NAD+ salvage pathway, leading to metabolic crisis and apoptosis.

Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[9][10] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains from NAD+.[9][11] This PARylation process recruits other DNA repair proteins to the site of damage.

The Principle of Synthetic Lethality:

PARP inhibitors have emerged as a highly effective class of anti-cancer drugs, particularly for tumors with deficiencies in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[9][12] This is due to the concept of "synthetic lethality," where the inhibition of two separate pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) is lethal to the cell, while inhibition of either pathway alone is not.[12]

In cancer cells with mutations in genes like BRCA1 or BRCA2, which are essential for HR, unrepaired SSBs accumulate in the presence of PARP inhibitors.[9] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be efficiently repaired in HR-deficient cells, leading to genomic instability and cell death.[9][12]

Mechanism of Action for PARP Inhibitors:

PARP inhibitors act by two primary mechanisms:

-

Catalytic Inhibition: They block the enzymatic activity of PARP, preventing the synthesis of PAR chains and the recruitment of DNA repair factors.[12]

-

PARP Trapping: Some PARP inhibitors trap the PARP enzyme on the DNA at the site of damage, creating a physical obstruction that is more cytotoxic than the unrepaired SSB itself.[12]

Caption: Synthetic lethality of PARP inhibitors in homologous recombination-deficient cancer cells.

Sirtuins (SIRTs): Metabolic and Longevity Regulators

Sirtuins are a family of NAD+-dependent protein deacylases that play a critical role in regulating a wide range of cellular processes, including metabolism, stress resistance, and longevity.[1][13] By removing acetyl groups from lysine residues on target proteins, sirtuins modulate their activity.[1] This deacetylation reaction consumes one molecule of NAD+ and produces nicotinamide.[1]

The activity of sirtuins is directly linked to the cellular NAD+ concentration, positioning them as key sensors of the cell's metabolic state.[14] Nicotinamide itself can act as a non-competitive inhibitor of some sirtuins, creating a feedback loop.[15] However, in a cellular context, administered nicotinamide is rapidly converted to NAD+, which can paradoxically lead to sirtuin activation.[16]

Sirtuins have emerged as attractive therapeutic targets for age-related diseases.[13] Activators of sirtuins, such as resveratrol (though its direct mechanism is debated), have been shown to mimic some of the beneficial effects of caloric restriction.[17]

CD38: A Major NAD+ Consuming Ectoenzyme

CD38 is a multifunctional ectoenzyme that is a major consumer of NAD+ in mammalian tissues.[18][19] It functions as an NADase, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose, which are important second messengers involved in calcium signaling.[18][20]

CD38 expression and activity increase with age and in response to inflammation, contributing to the age-related decline in NAD+ levels.[19][21] This makes CD38 a promising target for interventions aimed at preserving or restoring cellular NAD+ pools.

CD38 Inhibitors:

Inhibition of CD38 can increase cellular NAD+ levels and has shown therapeutic potential in preclinical models of aging and metabolic diseases.[21][22] CD38 inhibitors can be small molecules or monoclonal antibodies.[20][22] By blocking the NADase activity of CD38, these inhibitors help to maintain a higher intracellular concentration of NAD+, thereby supporting the function of other NAD+-dependent enzymes like sirtuins and PARPs.[18]

Nicotinamide Derivatives as Therapeutic Agents

The diverse biological activities of nicotinamide derivatives can be broadly classified based on their primary mechanism of action: inhibition of NAD+-consuming enzymes or serving as precursors for NAD+ biosynthesis.

Nicotinamide Derivatives as Enzyme Inhibitors

As discussed, derivatives of nicotinamide have been successfully developed as potent and specific inhibitors of NAMPT and PARPs, with significant clinical applications in oncology.[7][10] The design and synthesis of novel nicotinamide derivatives continue to be an active area of research, with efforts focused on improving potency, selectivity, and pharmacokinetic properties.[23][24][25][26][27]

Nicotinamide Derivatives as NAD+ Precursors: Boosting Cellular Energy

A major therapeutic strategy for combating age-related decline and various diseases is to boost cellular NAD+ levels through the administration of NAD+ precursors.[28][29][30] Two of the most extensively studied nicotinamide derivatives in this class are Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN).[28]

-

Nicotinamide Riboside (NR): NR is a form of vitamin B3 that can be directly converted to NMN by nicotinamide riboside kinases (NRKs).[28] It is considered an efficient NAD+ precursor and has been shown to increase NAD+ levels in humans.[29]

-

Nicotinamide Mononucleotide (NMN): NMN is the immediate precursor to NAD+ in the salvage pathway.[28][30] It is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[28] While some research suggests NMN may need to be converted to NR to enter cells, other studies have identified a specific NMN transporter.[28][31]

Supplementation with NR or NMN has shown promise in preclinical studies for improving various age-related conditions, including metabolic dysfunction and neurodegeneration.[32] Clinical trials are ongoing to evaluate the efficacy and safety of these NAD+ precursors in humans for a range of indications.[33][34][35][36]

Caption: The NAD+ precursor pathway showing the conversion of NR and NMN to NAD+.

Experimental Protocols and Methodologies

Rigorous and reproducible experimental methods are essential for advancing our understanding of the biological activities of nicotinamide derivatives.

Measurement of Intracellular NAD+ Levels

Accurate quantification of intracellular NAD+ and NADH is crucial for assessing the efficacy of NAD+-modulating compounds. Several methods are commonly employed:

Table 1: Methods for NAD+ Quantification

| Method | Principle | Advantages | Disadvantages |

| Enzymatic Cycling Assays | Coupled enzyme reactions lead to the accumulation of a product that can be measured spectrophotometrically or fluorometrically.[37] | High sensitivity, relatively low cost. | Can be prone to interference from other cellular components.[37] |

| High-Performance Liquid Chromatography (HPLC) | Separates NAD+ and NADH based on their physicochemical properties, followed by UV detection.[38][39] | Good accuracy and reproducibility.[40] | Lower sensitivity compared to mass spectrometry. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.[39] | Gold standard for accuracy, high sensitivity and specificity.[38] | Requires specialized equipment and expertise. |

Step-by-Step Protocol for NAD+ Extraction and Measurement by HPLC:

This protocol is a generalized example and may require optimization for specific cell types or tissues.

-

Cell/Tissue Lysis and Extraction:

-

For adherent cells, wash with ice-cold PBS and then add ice-cold 0.5 M perchloric acid (HClO4) to lyse the cells and precipitate proteins.[40]

-

For tissues, homogenize in ice-cold HClO4.[37]

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein precipitate.

-

Carefully collect the supernatant containing the acid-soluble metabolites, including NAD+.

-

-

Neutralization:

-

Neutralize the acidic extract by adding a solution of 3 M potassium carbonate (K2CO3) to a pH of 6-7.

-

Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge to pellet the precipitate and collect the neutralized supernatant.

-

-

HPLC Analysis:

-

Inject the neutralized extract onto a reverse-phase HPLC column (e.g., C18).[40]

-

Use a mobile phase gradient, for example, starting with a high concentration of an aqueous buffer (e.g., phosphate buffer) and gradually increasing the concentration of an organic solvent like methanol.[40]

-

Detect NAD+ by its absorbance at 260 nm.

-

Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.[40]

-

Caption: A generalized workflow for the measurement of NAD+ by HPLC.

Synthesis of Novel Nicotinamide Derivatives

The development of novel nicotinamide derivatives with enhanced biological activity, improved selectivity, and favorable drug-like properties is a key focus of medicinal chemistry.[23][24][25] A common synthetic strategy involves the modification of the nicotinamide scaffold.

General Synthetic Scheme:

A prevalent method for synthesizing nicotinamide derivatives is through the acylation of an amine with an activated nicotinic acid derivative.

-

Activation of Nicotinic Acid: Nicotinic acid can be activated by converting it to an acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride.[27]

-

Amide Bond Formation: The resulting nicotinoyl chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding nicotinamide derivative.

This modular approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships.

Conclusion and Future Perspectives

Nicotinamide derivatives represent a remarkably versatile class of molecules with profound implications for human health. From their role as essential coenzymes to their application as targeted therapeutics and NAD+ boosters, their influence spans a wide spectrum of biological processes. The continued exploration of the intricate network of NAD+ metabolism and the enzymes that regulate it will undoubtedly unveil new therapeutic opportunities.

The future of this field lies in:

-

Development of more potent and selective enzyme inhibitors and activators.

-

Elucidation of the precise mechanisms of action of NAD+ precursors in various disease models.

-

Conducting rigorous clinical trials to translate the promising preclinical findings into effective human therapies.

-

Personalized medicine approaches, where the modulation of NAD+ metabolism is tailored to an individual's specific genetic and metabolic profile.

As our understanding of the central role of NAD+ in health and disease deepens, nicotinamide derivatives are poised to remain at the forefront of innovative drug discovery and development, offering new hope for the treatment of a myriad of human ailments.

References

- Watson, M., Roulston, A., Bélec, L., Billot, X., Dejardin, D., Theisen, M., ... & Beauparlant, P. (2009). The small molecule GMX1778 is a potent inhibitor of the NAD+ salvage pathway enzyme nicotinamide phosphoribosyltransferase (NAMPT). Molecular and cellular biology, 29(21), 5872-5888.

-

Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature reviews Molecular cell biology, 22(2), 119-141. [Link]

-

Li, M., & Yu, X. (2023). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. International journal of molecular sciences, 24(13), 10643. [Link]

-

Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work? Patsnap. [Link]

-

NMN.com. (2020). NMN vs NR: The Differences Between These 2 NAD+ Precursors. NMN.com. [Link]

-

Wikipedia. (2024). Nicotinamide adenine dinucleotide. Wikipedia. [Link]

-

AgelessRx. (2025). A Medical Guide to NAD+ Precursors: Understanding NR, NMN, and Your Cellular Health. AgelessRx. [Link]

-

Elysium Health. (n.d.). NMN and NR—Which One Should You Take? Maybe Both. Elysium Health. [Link]

-

AboutNAD. (n.d.). What is NAD+ and Why is it Important? AboutNAD. [Link]

-

Wonderfeel. (n.d.). NMN vs NAD, & NR: Top Precursors and Differences. Wonderfeel. [Link]

-

Buege, M., & Mahajan, P. B. (2015). Clinical Trials of Poly(ADP-Ribose) Polymerase Inhibitors for Cancer Therapy: A Review. Reviews on recent clinical trials, 10(4), 326–339. [Link]

-

Age Well ATL. (2023). The Science Behind NAD and Its Role in Cellular Health. Age Well ATL. [Link]

-

Drugs.com. (2023). List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors). Drugs.com. [Link]

-

Patsnap Synapse. (2024). What are CD38 inhibitors and how do they work? Patsnap. [Link]

-

Longevity Box. (2025). CD38 Inhibitors: A Breakthrough for Age-Related Diseases. Longevity Box. [Link]

-

Measure NAD. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Measure NAD. [Link]

-

Chini, E. N. (n.d.). Role of CD38 in NAD metabolism: from the basic biology of aging to translation. Grantome. [Link]

-

Yoshino, J., & Imai, S. I. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in molecular biology (Clifton, N.J.), 1077, 203–215. [Link]

-

Wang, Y., Zhang, T., & Wang, G. (2016). An Update on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Opportunities and Challenges in Cancer Therapy. Journal of medicinal chemistry, 59(21), 9575–9598. [Link]

-

de Oliveira, M. R. (2022). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Current developments in nutrition, 6(6), nzac081. [Link]

-

Jinfiniti. (2025). Methodologies for NAD⁺ Analysis: Strengths, Limitations, and Emerging Technologies. Jinfiniti. [Link]

-

Li, H., & Liu, Z. (2025). Poly (ADP-ribose) polymerase inhibitors in cancer therapy. Biomarker research, 13(1), 22. [Link]

-

Tarragó, M. G., & Chini, E. N. (2019). The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases. Biochemical pharmacology, 167, 107–113. [Link]

-

Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2020). NAD+ metabolism and its roles in cellular processes during ageing. Nature reviews. Molecular cell biology, 22(2), 119–141. [Link]

-

Jinfiniti. (2025). How to Test Your NAD Levels: A Complete Guide. Jinfiniti. [Link]

-

Navas, L. P., & Carnero, A. (2021). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 11(1), e3885. [Link]

-

Renue By Science. (n.d.). Inhibition of CD38 Increases NAD+ Levels, Extends Life and Healthspan. Renue By Science. [Link]

-

Audrito, V., Messana, V. G., & Deaglio, S. (2013). Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Expert opinion on therapeutic targets, 17(6), 671–683. [Link]

-

Geeganage, S., & Zhao, G. (2013). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: Metabolic Basis and Potential Clinical Implications. Journal of Biological Chemistry, 288(5), 3042-3052. [Link]

-

Li, S., Zhang, Y., Wang, Y., Zhang, J., & Liu, X. (2018). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Chemistry Central journal, 12(1), 108. [Link]

-

Zhang, Y., Li, M., Wang, Y., Li, S., & Liu, X. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry, 44(21), 8961-8973. [Link]

-

Wu, W., Li, S., Zhang, Y., Wang, Y., & Liu, X. (2019). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of pesticide science, 44(3), 162–169. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, S., & Liu, X. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering, 9(1), 133-140. [Link]

-

Joseph, J., & Narayanan, S. S. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Journal of neuro-oncology, 152(3), 441–453. [Link]

-

Mai, A., & Rotili, D. (2012). Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets. Current pharmaceutical design, 18(1), 62–73. [Link]

-

ClinicalTrials.gov. (2024). The NADage Study: Nicotinamide Riboside Replenishment Therapy Against Functional Decline in Aging. ClinicalTrials.gov. [Link]

-

Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants (Basel, Switzerland), 10(8), 1315. [Link]

-

Wang, Y., Li, S., Zhang, Y., & Liu, X. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules (Basel, Switzerland), 25(21), 5039. [Link]

-

Vachharajani, V. T., Liu, T., & Wang, X. (2016). Sirtuins: Potential therapeutic targets for regulating acute inflammatory response?. Mediators of inflammation, 2016, 8428347. [Link]

-

Wohlrab, J., & Kreft, D. (2014). Nicotinamide - Biologic actions of an emerging cosmetic ingredient. Skin pharmacology and physiology, 27(3), 113–119. [Link]

-

Rennie, G., & Tcw, J. (2019). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Journal of clinical medicine, 8(10), 1545. [Link]

-

Trammell, S. A., & Brenner, C. (2023). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Nutrients, 15(6), 1433. [Link]

-

Singh, S., & Singh, A. (2014). Potential Role of Sirtuin as a Therapeutic Target for Neurodegenerative Diseases. CNS & neurological disorders drug targets, 13(2), 341–351. [Link]

-

Nobile, V., & Cestone, E. (2024). Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. Cosmetics, 11(2), 47. [Link]

-

ScienceDaily. (2025). Common supplement reverses premature aging in landmark human trial. ScienceDaily. [Link]

-

ClinicalTrials.gov. (2020). Effects of Nicotinamide Riboside on Bioenergetics and Oxidative Stress in Mild Cognitive Impairment/Alzheimer's Dementia. ClinicalTrials.gov. [Link]

-

ClinicalTrials.gov. (2019). Nicotinamide Riboside for Treating Elevated Systolic Blood Pressure and Arterial Stiffness in Middle-aged and Older Adults. ClinicalTrials.gov. [Link]

-

Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et biophysica acta, 1864(3), 277–288. [Link]

-

Fania, L., & Mazzanti, C. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International journal of molecular sciences, 26(3), 1335. [Link]

-

Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and molecular life sciences : CMLS, 74(18), 3347–3362. [Link]

Sources

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. aboutnad.com [aboutnad.com]

- 4. NAD+ metabolism and its roles in cellular processes during ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions | MDPI [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential Role of Sirtuin as a Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sirtuins: Potential therapeutic targets for regulating acute inflammatory response? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]

- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 20. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. renuebyscience.com [renuebyscience.com]

- 22. longevitybox.co.uk [longevitybox.co.uk]

- 23. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

- 28. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]

- 29. perfectb.com [perfectb.com]

- 30. elysiumhealth.com [elysiumhealth.com]

- 31. getwonderfeel.com [getwonderfeel.com]

- 32. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ClinicalTrials.gov [clinicaltrials.gov]

- 34. sciencedaily.com [sciencedaily.com]

- 35. ClinicalTrials.gov [clinicaltrials.gov]

- 36. ClinicalTrials.gov [clinicaltrials.gov]

- 37. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 38. goldmanlaboratories.com [goldmanlaboratories.com]

- 39. jinfiniti.com [jinfiniti.com]

- 40. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Characterization of 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of the novel small molecule, 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. This compound, identified by CAS Number 342417-01-0, belongs to the pyridinecarboxamide class of molecules, a scaffold known to exhibit a wide range of biological activities, including potential as kinase inhibitors for therapeutic applications.[1][2] Given its structural complexity and potential pharmacological relevance, a rigorous and multi-faceted analytical approach is mandated to confirm its identity, purity, and key physicochemical properties. This document outlines a logical, field-proven workflow employing orthogonal analytical techniques, including spectroscopy and chromatography. Each section details the causality behind the methodological choices, provides step-by-step protocols, and explains the interpretation of expected data, ensuring a self-validating system for researchers, chemists, and drug development professionals.

Introduction and Compound Profile

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide is a heterocyclic compound featuring a central pyridine ring substituted with a carboxamide, a 2-methylphenyl (o-tolyl) group, and a 4-methylpiperazinyl moiety.[3][4][5] The pyridinecarboxamide core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with biological targets.[6] The presence of both hydrogen bond donors (amide N-H) and acceptors (amide C=O, pyridine nitrogen, piperazine nitrogens) suggests a high potential for specific molecular interactions.[6]

The aberrant activity of protein kinases is a known driver for numerous diseases, particularly cancer, making them critical targets for drug development.[2][7] Molecules with scaffolds similar to the topic compound have demonstrated potent inhibitory activity against various kinases, such as c-Met and VEGFR-2, by competing with ATP at the enzyme's binding site.[8] Therefore, the primary impetus for the rigorous characterization outlined herein is to establish a foundational dataset for this compound, which is essential before undertaking any biological screening or advanced preclinical development. This guide ensures that subsequent biological data is generated from a well-characterized and pure chemical entity, a cornerstone of reproducible science.

Physicochemical Properties

A summary of the core physicochemical properties of the compound is presented below. These values are critical for designing experiments, including selecting appropriate solvents for analysis and formulation.

| Property | Value | Source |

| IUPAC Name | 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | [9] |

| Synonym(s) | 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide | [4] |

| CAS Number | 342417-01-0 | [3][5] |

| Molecular Formula | C₁₈H₂₂N₄O | [4][5] |

| Molecular Weight | 310.39 g/mol | [4] |

| Appearance | Powder or liquid (assumed solid) | [10] |

| Density (Predicted) | 1.165 g/cm³ | [10] |

| Boiling Point (Predicted) | 498.1°C at 760 mmHg | [10] |

Overall Characterization Workflow

The definitive characterization of a novel chemical entity is a systematic process. It begins with structural confirmation and proceeds to purity assessment. This workflow ensures that each analytical technique provides a piece of the puzzle, culminating in a complete and validated profile of the molecule.

Figure 1: Overall workflow for the characterization of the title compound.

Structural Elucidation: A Spectroscopic Approach

Structural elucidation is the foundational step in characterization. It answers the question: "Is the molecule what we think it is?". A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides an unambiguous confirmation of the molecular structure.[11][12]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is employed to determine the molecular weight of the compound. This technique ionizes the molecule and measures its mass-to-charge ratio (m/z). For a novel compound, confirming that the experimentally determined molecular weight matches the theoretical weight calculated from the molecular formula (C₁₈H₂₂N₄O = 310.39) is a critical first-pass identity test.[13] Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL using the initial mobile phase.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Chromatographic Conditions (for sample introduction):

-

Column: C18 reverse-phase, 50 mm x 2.1 mm, 3.5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometer Settings (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Expected Data & Interpretation

The primary ion expected in the mass spectrum will be the protonated molecule, [M+H]⁺.

-

Theoretical m/z: 310.39 (M) + 1.007 (H⁺) = 311.40

-

Interpretation: A prominent peak observed at or very near m/z 311.4 confirms that the compound has the correct molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement with much higher precision (e.g., 311.1815, matching the exact mass of C₁₈H₂₃N₄O⁺).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS confirms the weight, NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule, confirming atomic connectivity and the specific isomeric form.[14][15] ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR identifies the number and types of carbon atoms. For a molecule with multiple aromatic and aliphatic regions like this one, NMR is indispensable for confirming the substitution patterns on the phenyl and pyridine rings.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher NMR spectrometer.[14]

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Expected Data & Interpretation

The chemical structure (Figure 2) allows for the prediction of key signals in the NMR spectra.

Figure 2: Chemical Structure of the title compound.[9]

| ¹H NMR Signal Prediction | # of Protons | Multiplicity | Approx. Chemical Shift (ppm) | Assignment |

| Aromatic Protons | 6H | Multiplets, Doublets | 6.5 - 8.5 | Protons on pyridine and 2-methylphenyl rings |

| Amide Protons | 2H | Broad Singlet | 5.5 - 7.5 (exchangeable) | -C(=O)NH₂ |